molecular formula C12H17BrClN B8027158 N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride

N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride

Cat. No.: B8027158
M. Wt: 290.63 g/mol
InChI Key: FKPFZDXQTPDCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride is a chemical compound with the molecular formula C12H17BrClN. It is a derivative of cyclopentanamine, where the amine group is substituted with a 4-bromophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and other proteins. The bromophenyl group may enhance its binding affinity to certain targets, while the cyclopentanamine moiety can influence its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride
  • N-[(4-Fluorophenyl)methyl]cyclopentanamine hydrochloride
  • N-[(4-Methylphenyl)methyl]cyclopentanamine hydrochloride

Uniqueness

N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride is unique due to the presence of the bromine atom in the 4-position of the phenyl ring. This bromine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the bromine atom can influence the compound’s biological activity and binding affinity to molecular targets.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12;/h5-8,12,14H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFZDXQTPDCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.